4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid
CAS No.: 866157-41-7
Cat. No.: VC5685828
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866157-41-7 |
|---|---|
| Molecular Formula | C10H9NO2S |
| Molecular Weight | 207.25 |
| IUPAC Name | 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H9NO2S/c1-7-6-14-9(10(12)13)8(7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) |
| Standard InChI Key | DNMVATVOBPDINI-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1N2C=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises:
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A thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a carboxylic acid group () and at the 3-position with a 1H-pyrrol-1-yl group.
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A methyl group at the 4-position of the thiophene ring, enhancing lipophilicity and steric bulk .
The IUPAC name is 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid, and its SMILES representation is .
Key Spectral Data:
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13C-NMR: Signals at 167.71 ppm (carbonyl carbon of acetyl groups in analogs) and 170.2–181.93 ppm (thiocarbonyl groups in related compounds) .
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1H-NMR: Methyl protons resonate near 1.98–2.02 ppm, while pyrrole protons appear as singlets at 5.63–5.71 ppm in derivatives .
Synthesis and Derivatization
Synthetic Routes
The compound is typically synthesized via multistep organic reactions:
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Thiophene Core Formation: Cyclocondensation of ketones or aldehydes with sulfur-containing precursors.
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Pyrrole Substituent Introduction: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the pyrrole ring .
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Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .
Example Pathway:
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Methyl 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is synthesized via esterification.
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Saponification with NaOH yields the carboxylic acid derivative .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.25 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Not reported (decomposition observed) |
| LogP (Partition Coefficient) | ~2.2 (indicating moderate lipophilicity) |
| Hydrogen Bond Donors/Acceptors | 2/4 |
Table 1: Physicochemical profile of 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid .
Biological Activities and Mechanisms
Enzyme Modulation
The compound’s carboxylic acid group facilitates interactions with enzymatic active sites:
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Hydrogen Bonding: Binds to residues like Lys418 or Ser228 in DprE1 (a tuberculosis drug target) .
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Ionic Interactions: The deprotonated carboxylate may engage in salt bridges with cationic residues.
Anticancer Activity
Derivatives with similar architectures demonstrate cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:
Applications in Medicinal Chemistry
Drug Discovery
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Antitubercular Agents: Thiophene-arylamide derivatives inhibit DprE1, a key enzyme in Mycobacterium tuberculosis cell wall synthesis .
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Kinase Inhibitors: The pyrrole-thiophene scaffold mimics ATP-binding motifs in kinases, enabling competitive inhibition .
Materials Science
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Conductive Polymers: Thiophene-pyrrole copolymers exhibit tunable electroconductivity for organic electronics .
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Coordination Complexes: The carboxylic acid group chelates metal ions, forming luminescent complexes .
Comparative Analysis with Related Compounds
Table 2: Bioactivity comparison of thiophene-pyrrole derivatives .
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